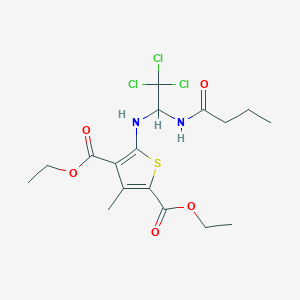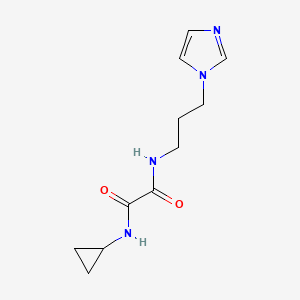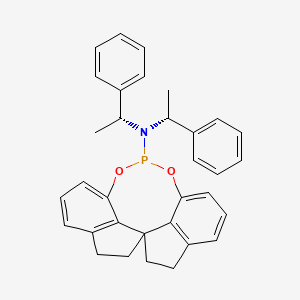![molecular formula C20H19N3O3 B2418635 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1171846-72-2](/img/structure/B2418635.png)
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one, also known as EPP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of pyrrolidinones and oxadiazoles. EPP has been found to have various biochemical and physiological effects, making it an important tool for researchers in different fields.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
A series of novel oxadiazole derivatives, including compounds structurally related to 4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one, were synthesized and evaluated for antimicrobial activity. These compounds have shown varying degrees of potency against bacteria and fungi, indicating their potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Anticancer Evaluation
Research has also been conducted on the anticancer activity of oxadiazole derivatives. New compounds were synthesized and tested against human cancer cell lines, showing good to moderate activity. This highlights the potential use of oxadiazole derivatives in developing anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Materials Science Applications
Oxadiazole derivatives have been applied in materials science, particularly in the development of novel polymers and materials for electronic applications. One study focused on the synthesis and characterization of oxadiazole-functionalized polymers, which demonstrated potential for use in biomedical applications and drug delivery systems (Damaceanu, Mihai, Popescu, Brumǎ, & Schwarz, 2012).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and application of oxadiazole-containing materials as hole-blocking and electron-transporting layers in OLEDs have been explored. These materials contribute to the efficiency and stability of OLEDs, showcasing the versatility of oxadiazole derivatives in advanced electronic devices (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Corrosion Inhibition
Oxadiazole derivatives have been investigated as corrosion inhibitors, offering protection for metals in aggressive environments. The study of these compounds provides insights into their adsorption behavior and efficacy in inhibiting corrosion, further broadening the scope of applications for oxadiazole derivatives (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Propiedades
IUPAC Name |
4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-25-17-11-7-6-10-16(17)20-21-19(22-26-20)14-12-18(24)23(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRXELKCOKGELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)

![N-[1-Acetyl-6-(trifluoromethyl)piperidin-3-yl]-2-cyanopyridine-4-carboxamide](/img/structure/B2418566.png)



